molecular formula C23H16BrClFN3O2 B2789671 N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 959526-02-4

N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Cat. No.: B2789671
CAS No.: 959526-02-4
M. Wt: 500.75
InChI Key: OWKSKYWZUVRMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H16BrClFN3O2 and its molecular weight is 500.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antiviral activities. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C14H12BrClFN2OC_{14}H_{12}BrClFN_2O with a molecular weight of approximately 323.16 g/mol. Its structure includes a quinazolinone core, which is known for various biological activities.

PropertyValue
Molecular FormulaC14H12BrClFN2O
Molecular Weight323.16 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2F)Br

Anticancer Properties

Recent studies have demonstrated that derivatives of quinazolinone exhibit significant cytotoxicity against various cancer cell lines. For instance, novel amide derivatives similar to our compound were tested against human lung (A549), breast (MCF7), and prostate (PC3) cancer cell lines. The results indicated that some derivatives showed IC50 values ranging from 0.07μM0.07\,\mu M to 10.8μM10.8\,\mu M, suggesting potent anticancer activity compared to the positive control Etoposide, which had IC50 values between 1.97μM1.97\,\mu M and 3.08μM3.08\,\mu M .

The proposed mechanism involves the inhibition of key enzymes such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Dihydrofolate Reductase
  • Tyrosine Kinase

Molecular docking studies have indicated that modifications at the amide functionality enhance binding affinity to these targets, thereby promoting apoptotic pathways in cancer cells .

Antiviral Activity

Emerging research also suggests potential antiviral properties of quinazolinone derivatives. Compounds with structural similarities have shown activity against viral replication in vitro. For example, certain derivatives displayed significant inhibition of reverse transcriptase activity in viral models .

Case Studies

  • Study on Apoptotic Activity : A study focused on the apoptotic effects of quinazolinone derivatives found that compounds similar to this compound induced apoptosis in MCF7 and DU145 cell lines through caspase activation pathways .
  • In Silico Studies : Computational studies have predicted high oral bioavailability (>85%) for compounds like this one based on ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating promising therapeutic potential for further development .

Comparative Efficacy

A comparative analysis of similar compounds reveals varying degrees of efficacy based on structural modifications:

Compound NameIC50 (μM)Cancer Cell Line
Etoposide1.97 - 3.08Various
N-(4-bromo-3-methylphenyl)-amide derivative0.07 - 10.8A549, MCF7
Quinazolinone derivative<10DU145

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClFN3O2/c1-13-10-15(7-8-18(13)24)27-21(30)12-29-20-9-6-14(25)11-17(20)22(28-23(29)31)16-4-2-3-5-19(16)26/h2-11H,12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKSKYWZUVRMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.